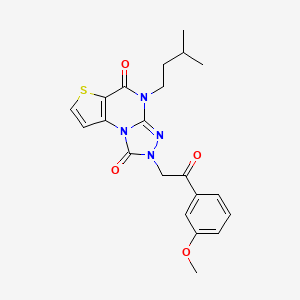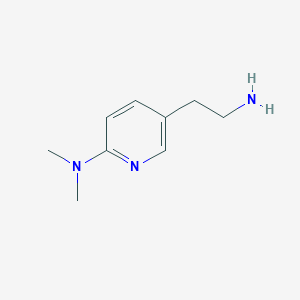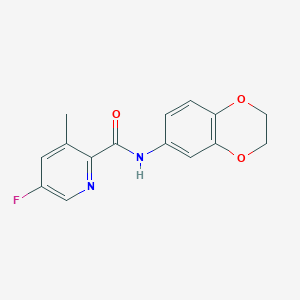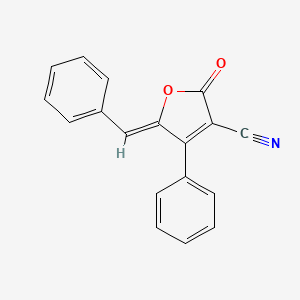
2-(3,4-Dimethoxyphenyl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves several key steps, including condensation, cycloalkylation, and intramolecular cyclization reactions. For instance, compounds similar in structure have been synthesized by refluxing with phosphorus oxychloride, followed by reactions with thiourea and subsequent cycloalkylation in methanol under reflux conditions in the presence of sodium methoxide (Gaby et al., 2003). Additionally, novel classes of compounds have been synthesized starting from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate, involving regiospecific conversion of ester functionalities to acid, followed by an intramolecular cyclization to form a fused pyridazinone skeleton (Koza et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals the presence of intra- and intermolecular hydrogen bonding, which plays a significant role in stabilizing the molecular structure. For example, compounds have been characterized by bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, establishing six-membered hydrogen-bonded rings and leading to the formation of centrosymmetric dimers (Balderson et al., 2007).
Chemical Reactions and Properties
The chemical reactions of related compounds involve various functional group transformations, including nucleophilic substitution reactions and cycloalkylation. These transformations significantly affect the chemical properties of the compounds, enabling them to undergo further chemical modifications and reactions (Gaby et al., 2003).
Aplicaciones Científicas De Investigación
1. Therapeutic Potential
Compounds related to 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone have been explored for their therapeutic potential. For instance, a derivative, 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, exhibited potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties, underlining its relevance as a therapeutic agent (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
2. Anticancer Activity
Several studies have demonstrated the anticancer properties of compounds structurally similar to 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone. For instance, piperazine-2,6-dione derivatives, including those with furan-2-yl groups, showed significant anticancer activity against various cancer cell lines, suggesting their potential in cancer treatment (Kumar, Kumar, Roy, & Sondhi, 2013).
3. Antimicrobial and Antifungal Effects
Research has highlighted the antimicrobial and antifungal capabilities of compounds akin to 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone. For example, certain derivatives displayed notable antibacterial and antifungal activities, offering prospects for their application in treating infectious diseases (Patel, Agravat, & Shaikh, 2011).
4. Antiviral and Antitubercular Agents
Compounds with structural similarities to 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone have been explored for their antiviral and antitubercular properties. These findings open up avenues for the development of new medications targeting specific viral diseases and tuberculosis (Gan et al., 2010).
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-28-19-7-5-16(14-20(19)29-2)15-22(27)26-11-9-25(10-12-26)21-8-6-17(23-24-21)18-4-3-13-30-18/h3-8,13-14H,9-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTBVXSOBJUTCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2495221.png)
![3-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid](/img/structure/B2495223.png)
![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2495224.png)








![N-(4-ethoxyphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2495236.png)
![Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}(2-methylpropyl)amino)propanoate](/img/structure/B2495239.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}benzoic acid](/img/structure/B2495241.png)